molecular formula C16H17N5O2S B6577767 1,3-dimethyl-N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1172743-62-2

1,3-dimethyl-N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B6577767
CAS No.: 1172743-62-2
M. Wt: 343.4 g/mol
InChI Key: MSIYWSXIXVTTHJ-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is an intricate chemical compound that boasts a multifaceted structure, giving it a wide array of potential applications in scientific research. Its unique arrangement of functional groups makes it a subject of interest for chemists exploring novel reaction mechanisms and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 1,3-dimethyl-N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide typically involves a multistep process:

  • Formation of 1,3,4-Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with appropriate acyl hydrazines.

  • Methylation: Introduction of the dimethyl groups to the pyrazole ring using methylating agents such as methyl iodide in the presence of a base.

  • Attachment of the 4-(Methylsulfanyl)phenyl Group: This involves coupling reactions, potentially using Suzuki or Stille coupling conditions.

  • Final Amidation: The carboxamide group can be introduced via coupling of the carboxylic acid derivative with an amine.

Industrial Production Methods:

Industrial production methods would focus on scaling up these synthetic routes while optimizing for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms might be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions:

1,3-dimethyl-N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide undergoes a variety of chemical reactions including:

  • Oxidation: Can oxidize the sulfur group to form sulfoxides and sulfones.

  • Reduction: Reduction of the nitro groups to amines.

  • Substitution: Nucleophilic substitution reactions at the pyrazole and oxadiazole rings.

Common Reagents and Conditions:

  • Oxidation: Often performed using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas with a suitable catalyst.

  • Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

  • Sulfoxides and Sulfones: from oxidation.

  • Amines: from reduction.

  • Substituted pyrazoles or oxadiazoles: from substitution reactions.

Scientific Research Applications

Chemistry: Its unique structure makes it a valuable molecule for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Potential use as a biological probe to study enzyme interactions due to its distinctive functional groups.

Medicine: May exhibit pharmacological properties worth investigating for drug development, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Could serve as an intermediate in the synthesis of more complex molecules or materials with specific desirable properties.

Mechanism of Action

The mechanism by which 1,3-dimethyl-N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. Its various functional groups can interact with active sites, potentially inhibiting or modifying enzymatic activity. The pyrazole and oxadiazole rings might play key roles in binding affinity and specificity.

Comparison with Similar Compounds

  • 1,3-dimethyl-1H-pyrazole-5-carboxamide

  • N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide

Uniqueness:

What sets 1,3-dimethyl-N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide apart is the presence of both the 1,3,4-oxadiazole ring and the 1H-pyrazole ring, coupled with the 4-(methylsulfanyl)phenylmethyl group. This combination gives it distinctive reactivity and potential for diverse applications that similar compounds might not possess.

This compound’s versatility makes it a compelling candidate for further research and application across multiple scientific disciplines.

Properties

IUPAC Name

2,5-dimethyl-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-10-8-13(21(2)20-10)15(22)17-16-19-18-14(23-16)9-11-4-6-12(24-3)7-5-11/h4-8H,9H2,1-3H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIYWSXIXVTTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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